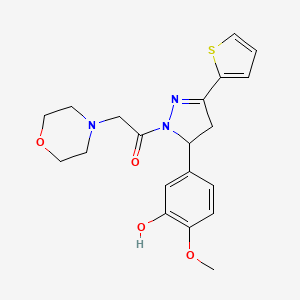
1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
- Synthesis of similar compounds, including 4-Methoxyphenyl-[5-methyl-6-(2-(4-morpholinyl)-ethyl)-6H-thieno[2,3-b]pyrrol-4-yl)phenylmethanone, has been achieved using methods like the Fischer-analogue cyclication (Binder et al., 1991). This showcases the process of creating complex compounds incorporating thiophene and morpholino groups.
Antimicrobial Activity
- Schiff bases synthesized using thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes, closely related to the target compound, have shown significant antimicrobial activity (Puthran et al., 2019). This highlights the potential of similar compounds in combating microbial infections.
Potential in Drug Design
- Certain pyrazoline-based thiazolidin-4-one derivatives, structurally akin to the target compound, have exhibited promising properties as anti-cancer and HIV agents (Patel et al., 2013). This suggests the potential use of the target compound in drug discovery.
PET Imaging in Parkinson's Disease
- Compounds similar to the target compound, like HG-10-102-01, have been synthesized for potential PET imaging in Parkinson's disease, indicating the utility of such compounds in medical diagnostics (Wang et al., 2017).
Enzyme Inhibitory Activities
- Thiophene-based compounds, related to the target compound, have been evaluated for inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase (Cetin et al., 2021). This could have implications in the treatment of diseases like Alzheimer's.
Chemical Reactivity Studies
- Research on methoxy 4-o-aryl quinolines, which share structural similarities with the target compound, has provided insights into chemical reactivity and potential drug design improvements (Teffera et al., 2008).
Corrosion Inhibition
- Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors in hydrochloric acid solutions (Yadav et al., 2015). This suggests possible industrial applications for similar compounds.
Potential in Treating Respiratory Diseases
- Heterocycle compounds structurally related to the target have been examined for treating conditions like children's bronchial pneumonia (Ding & Zhong, 2022), indicating potential therapeutic uses.
Propriétés
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-18-5-4-14(11-17(18)24)16-12-15(19-3-2-10-28-19)21-23(16)20(25)13-22-6-8-27-9-7-22/h2-5,10-11,16,24H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTLBVJEZZPGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)
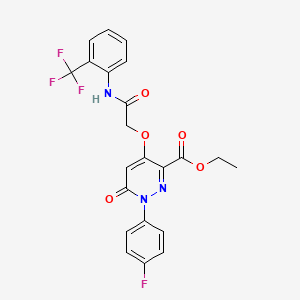
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)
![3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride](/img/structure/B2861606.png)
![3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B2861607.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861608.png)
![3-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2861609.png)

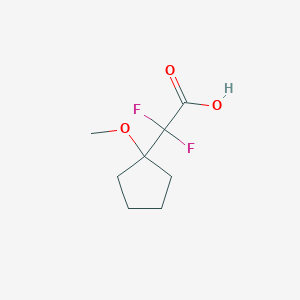
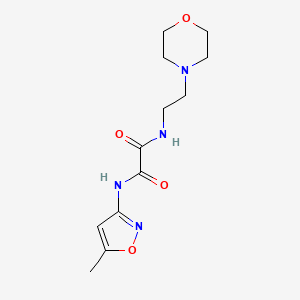
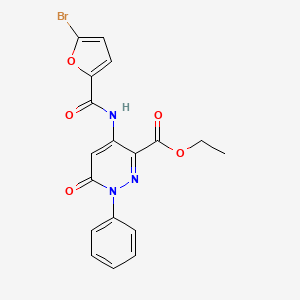
![1-(Furan-3-yl)-2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2861617.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)